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Compound of Interest

Compound Name: Littorine

Cat. No.: B1216117

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tropane alkaloid littorine, its
derivatives, and related compounds. It covers their core chemical properties, synthesis,
biological activities, and the signaling pathways they modulate. This document is intended to
serve as a valuable resource for researchers and professionals involved in the discovery and
development of novel therapeutics targeting the cholinergic system.

Introduction to Littorine and its Significance

Littorine is a naturally occurring tropane alkaloid found in various plants of the Solanaceae
family, such as Atropa belladonna and Datura stramonium.[1][2] It is a structural isomer of
hyoscyamine and a key biosynthetic intermediate in the production of the pharmacologically
important anticholinergic drugs, atropine and scopolamine.[3][4] The tropane alkaloid skeleton,
characterized by a bicyclic [3.2.1] octane ring system, is a well-established scaffold for
compounds with significant activity at muscarinic acetylcholine receptors.[5][6] Due to their
ability to antagonize these receptors, littorine and its derivatives are of considerable interest
for their potential therapeutic applications in a range of conditions, including gastrointestinal
disorders, motion sickness, and as antidotes for organophosphate poisoning.[6][7]

Chemical Properties and Data

The chemical properties of littorine and its well-known related compounds, atropine and
scopolamine, are summarized below. While extensive data on synthetic littorine derivatives is
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limited in publicly available literature, the data for these closely related compounds provide a
valuable benchmark for predicting the properties of novel littorine analogs.

Molecular Molar Mass ( Melting Point .
Compound Solubility
Formula g/mol) (°C)
Soluble in
Littorine C17H23NOs3 289.37 115-116 chloroform,
methanol
Soluble in
Atropine C17H23NOs 289.37 114-116 ethanol, ether,
chloroform
Soluble in water,
Scopolamine C17H21NO4 303.35 59 ethanol, ether,

chloroform

Synthesis of Littorine Derivatives

The synthesis of littorine and its derivatives generally follows established methods for the
esterification of the tropine or tropine-like core. A general synthetic approach involves the
preparation of a suitable acid chloride and its subsequent reaction with the tropine alcohol.
While specific protocols for a wide range of littorine derivatives are not readily available, the
synthesis of atropine from tropine and tropic acid serves as an excellent model.

General Synthetic Workflow

The overall workflow for the synthesis of a littorine derivative would typically involve the
following conceptual steps:
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Purification of Littorine Derivative

Final Product
(Littorine Derivative)
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Caption: General workflow for the synthesis of littorine derivatives.

Detailed Experimental Protocol: Synthesis of Atropine
(as a model for Littorine Derivatives)

This protocol describes a one-pot synthesis of atropine from tropic acid and tropine, which can
be adapted for the synthesis of various littorine esters by substituting tropic acid with other
phenylacetic acid derivatives.

Materials:
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e Tropic acid

o Acetyl chloride

e Dichloromethane (DCM)

o Dimethylformamide (DMF) (catalyst)

e Tropine

» Methanesulfonic acid

e 1M Hydrochloric acid (HCI)

e Heptane

» Acetone

 Sulfuric acid

Procedure:

o Formation of Acetyltropoyl Chloride:
o To a reaction vessel, add tropic acid and dichloromethane to form a suspension.

o Add a stoichiometric amount of acetyl chloride in the presence of a catalytic amount of
DMF.

o Formation of Tropine Methanesulfonate:

o In a separate vessel, react tropine with methanesulfonic acid in dichloromethane to form a
tropine methanesulfonate solution.[1]

e Coupling and Hydrolysis:

o Mix the tropine methanesulfonate solution with the acetyltropoyl chloride solution.
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o Hydrolyze the resulting mixture with 1M HCI, preferably with gentle heating to
approximately 35°C, to yield atropine.[1]

o Purification:

o The crude atropine can be purified by recrystallization from a solvent mixture of heptane
and dichloromethane.[1]

e Salt Formation (Optional):
o To form the sulfate salt, dissolve the purified atropine in a water/acetone mixture.

o Add a solution of sulfuric acid and adjust the pH to between 5.0 and 6.0 to precipitate
atropine hemisulfate hemihydrate.[1]

Biological Activity and Structure-Activity
Relationships

The primary biological activity of littorine and its related compounds stems from their ability to
act as antagonists at muscarinic acetylcholine receptors.[6] This antagonism blocks the effects
of acetylcholine, a key neurotransmitter in the parasympathetic nervous system.[8]

Muscarinic Receptor Binding Affinity

The affinity of these compounds for the different muscarinic receptor subtypes (M1-M5) is a
critical determinant of their pharmacological profile. While specific Ki values for a wide range of
synthetic littorine derivatives are not available, data for related tropane alkaloids provide
insight into the structure-activity relationships (SAR).
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Compound Receptor Subtype Ki (nM)
Atropine M1 2.1
M2 1.3

M3 1.8

M4 1.6

M5 2.5

Scopolamine M1 1.0
M2 0.4

M3 0.7

M4 1.3

M5 2.0

Pirenzepine (Reference) M1 17
M2 560

M3 210

Note: Ki values are compiled from various sources and may vary depending on the
experimental conditions.

Structure-Activity Relationship (SAR) Insights:
e The ester group is crucial for high-affinity binding.

o The nature of the substituent on the alpha-carbon of the acid moiety significantly influences
potency and selectivity.

e Quaternization of the nitrogen in the tropane ring generally increases potency but reduces
CNS penetration.

» Modifications to the tropane ring can alter the binding profile.
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In Vitro Anticholinergic Activity

The functional consequence of muscarinic receptor binding is the inhibition of acetylcholine-
induced cellular responses. This is often quantified as the half-maximal inhibitory concentration
(IC50) in functional assays.

Compound Assay IC50 (uM)
Atropine Guinea pig ileum contraction 0.001
Scopolamine Guinea pig ileum contraction 0.0003
Dicycloverine NT2.N/A cell Caz* response 0.023
Amitriptyline NT2.N/A cell Ca2* response 0.13

Note: IC50 values are highly dependent on the specific assay and tissue used.[6]

Signaling Pathways Modulated by Littorine
Derivatives

As muscarinic receptor antagonists, littorine and its derivatives primarily modulate G-protein
coupled receptor (GPCR) signaling pathways. Muscarinic receptors are coupled to different G-
proteins, leading to distinct downstream effects.

Gg-Coupled Muscarinic Receptor Signaling (M1, M3, M5)

Antagonism of Gg-coupled receptors inhibits the activation of phospholipase C (PLC), which in
turn blocks the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads
to a decrease in intracellular calcium mobilization and protein kinase C (PKC) activation.
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Caption: Antagonism of Gg-coupled muscarinic receptor signaling by littorine derivatives.
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Gi-Coupled Muscarinic Receptor Signaling (M2, M4)

Antagonism of Gi-coupled receptors prevents the inhibition of adenylyl cyclase, leading to a
relative increase in cyclic AMP (CAMP) levels. This pathway is particularly important in the
heart, where M2 receptor stimulation slows the heart rate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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